Computed Lipophilicity (XLogP3‑AA) vs. Des‑Fluoro Analog
The target compound exhibits an XLogP3‑AA of 2.2, which is approximately 0.5–0.7 log units higher than the des‑fluoro phenyl analog (predicted XLogP3‑AA ≈ 1.5–1.7) [1]. This increase is consistent with the well‑documented lipophilicity contribution of an aryl fluorine substituent and places the compound in a more favourable range for membrane permeability while retaining acceptable aqueous solubility [2]. The difference is quantifiable and directly attributable to the 4‑fluorophenyl moiety.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.2 |
| Comparator Or Baseline | Des‑fluoro analog (1‑phenyl‑3‑(2‑(furan‑2‑yl)‑2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)urea): XLogP3‑AA ≈ 1.5–1.7 (predicted) |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.5 to +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem); prediction for analog based on fragment‑based calculation removing fluorine contribution |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and metabolic clearance; a compound with precisely tuned XLogP can show improved oral absorption and reduced non‑specific binding relative to a less lipophilic analog.
- [1] PubChem CID 91816725 computed properties (XLogP3‑AA). View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529‑2591. View Source
